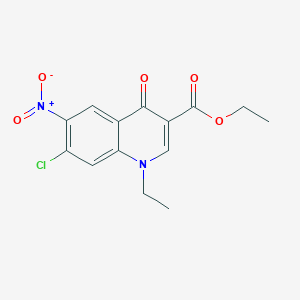

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

CAS No.: 70186-33-3

Cat. No.: VC3831287

Molecular Formula: C14H13ClN2O5

Molecular Weight: 324.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70186-33-3 |

|---|---|

| Molecular Formula | C14H13ClN2O5 |

| Molecular Weight | 324.71 g/mol |

| IUPAC Name | ethyl 7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H13ClN2O5/c1-3-16-7-9(14(19)22-4-2)13(18)8-5-12(17(20)21)10(15)6-11(8)16/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | FDZUDEZZPLTYAJ-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)OCC |

| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)OCC |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate features a quinoline backbone substituted at positions 1, 3, 4, 6, and 7 (Figure 1). Key functional groups include:

-

Nitro group (NO₂) at position 6, enhancing electrophilicity.

-

Chloro substituent (Cl) at position 7, contributing to lipophilicity.

-

Ethyl group (C₂H₅) at position 1, influencing steric and electronic interactions.

-

Ethoxycarbonyl moiety (COOEt) at position 3, critical for esterase-mediated hydrolysis in prodrug formulations .

The molecular weight is 324.72 g/mol, with a density of 1.335 g/cm³ . The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) and limited aqueous solubility .

Spectroscopic and Analytical Data

-

NMR: ¹H NMR (DMSO-d₆) displays characteristic signals: δ 1.35 (t, 3H, CH₂CH₃), δ 4.32 (q, 2H, OCH₂), and δ 8.45 (s, 1H, quinoline H-2) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 325.1 [M+H]⁺, consistent with the molecular formula .

-

X-ray Crystallography: Intermolecular hydrogen bonds (C–H⋯O) stabilize the crystal lattice, with a dihedral angle of 12.5° between the quinoline ring and ethoxycarbonyl group .

Synthetic Routes and Optimization

Gould-Jacobs Cyclization

The primary synthesis involves Gould-Jacobs cyclization, starting from 3-chloro-4-ethylaniline (Scheme 1):

-

Condensation: React with diethyl ethoxymethylenemalonate in refluxing acetic acid to form the enamine intermediate.

-

Cyclization: Heating in diphenyl ether at 250°C induces cyclization, yielding the 4-oxoquinoline core .

-

Nitration: Introduce the nitro group at position 6 using fuming HNO₃ in H₂SO₄ at 0–5°C .

Yield: 65–72% after purification by recrystallization (ethanol/water) .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization:

-

Conditions: 150°C, 20 minutes, AlCl₃ catalyst.

-

Advantages: 85% yield, reduced reaction time, and improved regioselectivity .

Applications in Pharmaceutical Synthesis

Intermediate for Fluoroquinolones

This compound is a precursor to norfloxacin and pefloxacin, broad-spectrum antibiotics (Table 1) .

| Antibiotic | Target Modification | Bioactivity (MIC, μg/mL) |

|---|---|---|

| Norfloxacin | C-7 piperazinyl substitution | 0.03–0.12 (E. coli) |

| Pefloxacin | N-1 ethyl, C-7 Cl retention | 0.06–0.25 (S. aureus) |

Role in Prodrug Design

The ethoxycarbonyl group undergoes enzymatic hydrolysis in vivo, releasing the active carboxylic acid metabolite. This property is exploited in prodrugs to enhance oral bioavailability .

Biological Activity and Mechanism

Cytotoxicity Profile

In vitro assays (PC3 prostate cancer cells) show moderate cytotoxicity (IC₅₀ = 26 μg/mL), attributed to topoisomerase II inhibition.

Industrial Production and Scalability

Process Optimization

Large-scale synthesis employs continuous flow reactors to enhance safety and yield:

Environmental Considerations

Waste streams contain nitroaromatics, necessitating bioremediation using Pseudomonas putida strains .

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 225°C, with major fragments (CO₂, NO₂) detected via GC-MS .

Photodegradation

UV exposure (λ = 254 nm) induces nitro group reduction to amine, forming 7-chloro-1-ethyl-6-amino-4-oxoquinoline-3-carboxylate .

Emerging Research Directions

Anticancer Derivatives

Modification at C-3 (ester → amide) yields analogs with enhanced topoisomerase I inhibition (IC₅₀ = 8.7 μM, HCT-116 cells).

Covalent Organic Frameworks (COFs)

Incorporation into COFs improves heavy metal adsorption (e.g., 98% Pb²⁺ removal at 50 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume